N'1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4-methylbenzene-1-carbohydrazide
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Description
N'1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4-methylbenzene-1-carbohydrazide is a useful research compound. Its molecular formula is C14H15ClN4O and its molecular weight is 290.75. The purity is usually 95%.
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Biological Activity
N'1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4-methylbenzene-1-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various therapeutic areas.
Chemical Structure and Properties
The compound features a pyrazole ring, which is known for its versatility in biological applications. The molecular formula is C12H12ClN5, with a molar mass of approximately 247.7 g/mol. Its structural components are critical for its biological activity, particularly the presence of the chloro and dimethyl groups on the pyrazole ring.
Antimicrobial Activity
Research indicates that compounds containing pyrazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that related pyrazole derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 15.625 μM to 125 μM against various strains, including Staphylococcus aureus and Enterococcus faecalis .
Table 1: Antimicrobial Activity of Related Pyrazole Compounds
Compound | Target Bacteria | MIC (μM) |
---|---|---|
Compound A | S. aureus | 15.625 |
Compound B | E. faecalis | 62.5 |
N'1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4-methylbenzene-1-carbohydrazide | Pseudomonas aeruginosa | TBD |
Antifungal Activity
In addition to antibacterial effects, this compound has shown promising antifungal activity. For example, derivatives with similar structures have been tested against Candida albicans, exhibiting varying degrees of effectiveness . The antifungal activity is often measured in terms of MIC, with values indicating potential for therapeutic use.
Anticancer Potential
Emerging studies suggest that pyrazole derivatives may also exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways, including the modulation of signaling cascades involved in cell proliferation and survival .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives inhibit key enzymes involved in bacterial cell wall synthesis and metabolic pathways.
- Disruption of Biofilm Formation : The compound has demonstrated efficacy in preventing biofilm formation in pathogenic bacteria, which is crucial for its antimicrobial action .
- Induction of Oxidative Stress : Some studies indicate that these compounds may induce oxidative stress in microbial cells, leading to cell death.
Study on Antibacterial Efficacy
In a recent study, a series of pyrazole derivatives were synthesized and evaluated for their antibacterial activity against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated that certain derivatives had MIC values significantly lower than standard antibiotics like ciprofloxacin, showcasing their potential as novel antibacterial agents .
Evaluation Against Biofilms
Another study focused on the antibiofilm activity of pyrazole compounds against Pseudomonas aeruginosa. The results revealed that these compounds could effectively disrupt biofilm formation at sub-MIC concentrations, suggesting their utility in treating chronic infections associated with biofilms .
Properties
IUPAC Name |
N-[(E)-(5-chloro-1,3-dimethylpyrazol-4-yl)methylideneamino]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O/c1-9-4-6-11(7-5-9)14(20)17-16-8-12-10(2)18-19(3)13(12)15/h4-8H,1-3H3,(H,17,20)/b16-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLPMJYIVDOKGO-LZYBPNLTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN=CC2=C(N(N=C2C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/N=C/C2=C(N(N=C2C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.